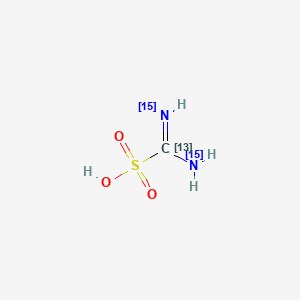![molecular formula C19H23ClN2O B587874 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 CAS No. 1794756-21-0](/img/structure/B587874.png)
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 is a deuterated derivative of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol. This compound is often used in pharmaceutical research as a reference standard and impurity marker. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzhydryl chloride and piperazine.
Reaction: The 4-chlorobenzhydryl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide to form 4-[(4-chlorophenyl)phenylmethyl]piperazine.
Deuteration: The piperazine derivative is then subjected to deuteration using deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.
Final Step: The deuterated piperazine derivative is reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a marker in pharmacokinetic studies.
Industry: Used in the development and quality control of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The deuterium atoms enhance the stability and detection of the compound in analytical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: An antihistamine used to treat allergies.
Hydroxyzine: Another antihistamine with sedative properties.
Levocetirizine: A more potent enantiomer of cetirizine.
Uniqueness
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 is unique due to its deuterium atoms, which provide enhanced stability and improved analytical detection. This makes it particularly valuable in research settings where precise measurements are crucial.
Eigenschaften
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2/i13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASXXNYJHWVQX-RYIWKTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)

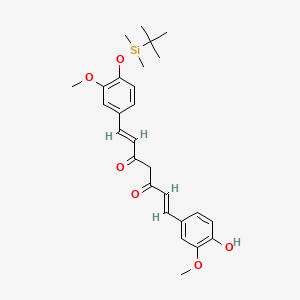
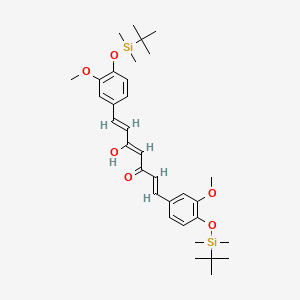
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
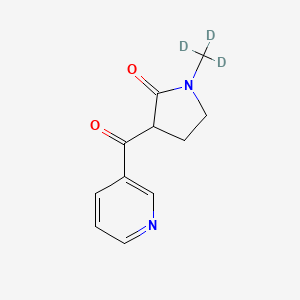

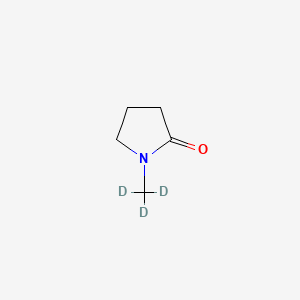
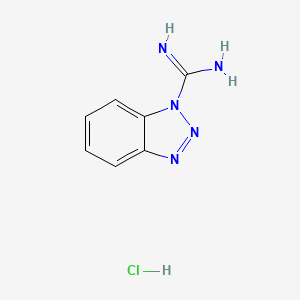

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)
